4,6-Dimethyl-3H-imidazo[4,5-C]pyridine
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Overview
Description
4,6-Dimethyl-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine typically involves the reaction of pyridine-3,4-diamine with various aldehydes or ketones under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions . This reaction complies with the principles of green chemistry as it does not use toxic solvents, transition metals, or strong acids.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3H-imidazo[4,5-C]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated derivatives under phase transfer catalysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, phase transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopyridine derivatives.
Scientific Research Applications
4,6-Dimethyl-3H-imidazo[4,5-C]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA A receptor positive allosteric modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission in the central nervous system . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,2-a]pyridine: Exhibits diverse biological activities and is used in drug development.
Uniqueness
4,6-Dimethyl-3H-imidazo[4,5-C]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 4 and 6 positions can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4,6-dimethyl-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-8(6(2)11-5)10-4-9-7/h3-4H,1-2H3,(H,9,10) |
InChI Key |
FCYCDEVQRMMMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)N=CN2 |
Origin of Product |
United States |
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